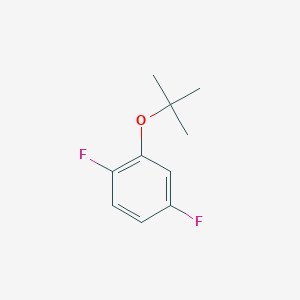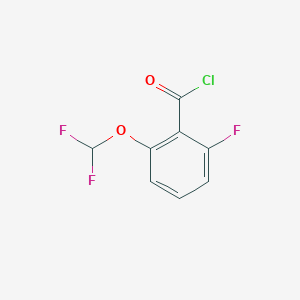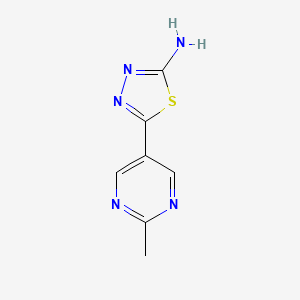![molecular formula C14H26O2 B13689683 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13689683.png)
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with a tert-butyl group attached to the oxygen atom. The presence of the spiro linkage and the tert-butyl group imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol typically involves the reaction of a suitable precursor with tert-butyl hydroperoxide in the presence of a catalyst. One common method involves the use of a spirocyclic ketone as the starting material, which undergoes a Baeyer-Villiger oxidation to form the desired spirocyclic lactone. This lactone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Baeyer-Villiger oxidation processes, followed by reduction steps. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to different alcohols or hydrocarbons.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
- tert-Butyl N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]carbamate
Uniqueness
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H26O2 |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
9-tert-butyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C14H26O2/c1-13(2,3)11-4-7-14(8-5-11)10-12(15)6-9-16-14/h11-12,15H,4-10H2,1-3H3 |
InChI-Schlüssel |
LBALLYYHQDKCDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2(CC1)CC(CCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromothieno[3,2-c]isothiazole](/img/structure/B13689611.png)

![2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13689627.png)


![N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B13689651.png)


![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)




